4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a cyclopenta[d]pyrimidinone derivative featuring a 3-fluorobenzylthio substituent at position 4 and a pyridin-4-ylmethyl group at position 1. The fluorine atom on the benzyl group and the pyridine moiety are critical for modulating electronic properties, solubility, and target interactions.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-4-1-3-15(11-16)13-26-19-17-5-2-6-18(17)24(20(25)23-19)12-14-7-9-22-10-8-14/h1,3-4,7-11H,2,5-6,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWCQCXDDOSNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)F)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 4-{[(3-fluorophenyl)methyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one, has been designed and synthesized as a potential antitubercular agent. Its primary targets are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Mode of Action
It is known that the compound exhibits significant antimycobacterial activity. The interaction with its targets likely involves binding to specific proteins or enzymes within the Mycobacterium species, inhibiting their function and leading to the death of the bacteria.
Result of Action
The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM. This suggests that the compound is effective at relatively low concentrations. The molecular and cellular effects of the compound’s action likely involve the disruption of essential bacterial processes, leading to the death of the bacteria.
Biological Activity
The compound 4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS Number: 899731-17-0) is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.4 g/mol. The structure features a cyclopentapyrimidine core substituted with a fluorobenzyl thio group and a pyridinylmethyl moiety, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| CAS Number | 899731-17-0 |
| Molecular Formula | C20H18FN3OS |
| Molecular Weight | 367.4 g/mol |
Antitumor Activity
Recent studies have indicated that compounds similar to 4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibit significant antitumor properties. For example, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Research indicates that it may act as an inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Compounds with similar structures have demonstrated competitive inhibition of MAO-B with low IC50 values, suggesting that 4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one could be a lead compound for treating conditions like Alzheimer's disease .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the fluorobenzyl thio group enhances lipophilicity, allowing better penetration into biological membranes and potentially increasing its interaction with target enzymes or receptors.
Study on MAO Inhibition
In a comparative study involving various pyrimidine derivatives, compounds structurally related to 4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibited varying inhibitory effects on MAO-A and MAO-B. The most potent inhibitors showed IC50 values in the low micromolar range, indicating promising therapeutic potential for neurodegenerative disorders .
Cytotoxicity Assessment
Cytotoxicity assays conducted on human cell lines revealed that compounds with similar structures had differential toxicity profiles. For instance, while some derivatives caused significant cell death at higher concentrations, others demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblast cells . This selectivity is crucial for developing safer therapeutic agents.
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine Position : The meta-fluorine (target compound) vs. para-fluorine () influences dipole moments and steric interactions. Para-substitution often enhances symmetry and lipophilicity (higher ClogP), whereas meta-substitution may favor specific binding pocket interactions .
- Pyridine vs.
Physicochemical Properties
- Electrophilicity: The 3-fluorobenzylthio group’s electronegativity may increase electrophilicity at the pyrimidinone core, as per Parr and Pearson’s absolute hardness principles (η = ½(I - A)) .
Research Findings and Gaps
- Experimental Data Needed : Current evidence lacks explicit biological activity or solubility data. Further studies are required to validate hypotheses on potency, selectivity, and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
